molecular formula C26H20N2O2S B11450946 5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11450946
M. Wt: 424.5 g/mol
InChI Key: PBBRWQGLADUYEO-UHFFFAOYSA-N
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Description

5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a biphenyl group and an ethoxyphenyl group attached to a thienopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thienopyrimidine core.

    Substitution: The biphenyl and ethoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[1,1’-BIPHENYL]-4-YL}-3-(4-ETHOXYPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and potential antimicrobial activities make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H20N2O2S/c1-2-30-22-14-12-21(13-15-22)28-17-27-25-24(26(28)29)23(16-31-25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-17H,2H2,1H3

InChI Key

PBBRWQGLADUYEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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